Home > Products > Screening Compounds P95075 > FK-739 free acid
FK-739 free acid - 133052-30-9

FK-739 free acid

Catalog Number: EVT-268142
CAS Number: 133052-30-9
Molecular Formula: C24H23N7
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FK-739 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. FK 739 inhibited the specific binding of [125I]-angiotensin II to rat aortic smooth muscle cell membrane with an IC50 value of 8.6 nM, but did not displace the specific binding of [125I]-angiotensin II to bovine cerebellum membrane. FK 739 might be a safe and useful agent for the treatment of hypertension in clinical trials.
Source and Classification

FK-739 free acid is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of its precursors. It belongs to a class of compounds that includes various imidazopyridines and tetrazoles, which are known for their diverse biological activities. The compound's development is part of ongoing research into angiotensin receptor blockers, which are widely used in clinical settings for managing hypertension and related cardiovascular conditions.

Synthesis Analysis

The synthesis of FK-739 free acid involves several steps that leverage established organic chemistry techniques. The process typically begins with the formation of key intermediates through condensation reactions involving imidazo[4,5-b]pyridine derivatives and phenyl-tetrazole moieties.

Key Synthetic Steps:

  1. Formation of Imidazo[4,5-b]pyridine: This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  2. Tetrazole Incorporation: The introduction of the tetrazole group is performed using hydrazoic acid or sodium azide in conjunction with suitable phenolic compounds.
  3. Final Modifications: The free acid form is obtained through hydrolysis or deprotection steps that yield the active pharmacophore.

The synthesis parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity, often monitored via high-performance liquid chromatography (HPLC) and mass spectrometry for confirmation .

Molecular Structure Analysis

FK-739 free acid has a molecular formula of C24H23N7, with a molecular weight of approximately 409.5 g/mol. Its structural representation includes an imidazo[4,5-b]pyridine core linked to a tetrazole-substituted phenyl group.

Structural Characteristics:

  • IUPAC Name: 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine
  • Canonical SMILES Representation: CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2
  • InChI Key: YILJWHUIUCRKEU-UHFFFAOYSA-N

The compound exhibits significant steric hindrance due to its bulky substituents, influencing its interaction with biological targets.

Chemical Reactions Analysis

FK-739 free acid participates in various chemical reactions typical for angiotensin receptor antagonists:

  1. Receptor Binding: The primary reaction involves the competitive inhibition of angiotensin II binding to its receptor.
  2. Metabolic Transformations: In vivo studies indicate that FK-739 undergoes metabolic processes involving oxidation and conjugation, which may affect its pharmacokinetics.
  3. Degradation Pathways: Under acidic or basic conditions, FK-739 can hydrolyze, leading to the formation of less active or inactive metabolites.

These reactions are crucial for understanding both the therapeutic efficacy and safety profile of FK-739 in clinical applications .

Mechanism of Action

The mechanism by which FK-739 exerts its pharmacological effects centers on its role as an antagonist at the angiotensin type 1 receptor. By binding to this receptor, FK-739 effectively blocks the action of angiotensin II—a potent vasoconstrictor—thereby leading to vasodilation and lower blood pressure.

Mechanistic Insights:

  • Competitive Antagonism: FK-739 competes with angiotensin II for binding sites on the receptor.
  • Signal Transduction Inhibition: This antagonism prevents downstream signaling pathways that would normally lead to increased vascular resistance and blood pressure elevation.

Studies have shown that FK-739's selectivity may reduce side effects commonly associated with other antihypertensive agents .

Physical and Chemical Properties Analysis

FK-739 free acid exhibits several notable physical and chemical properties:

PropertyValue
AppearanceSolid powder
Purity>98%
SolubilitySoluble in DMSO
StabilityStable under dry conditions
Storage Conditions0 - 4 °C short-term; -20 °C long-term

These properties are essential for formulating dosage forms suitable for clinical use and ensuring stability during storage .

Applications

FK-739 free acid has potential applications primarily in the field of cardiovascular pharmacotherapy:

  1. Hypertension Treatment: As an angiotensin type 1 receptor antagonist, it can be utilized in managing high blood pressure.
  2. Research Tool: FK-739 may serve as a valuable tool in research settings to study the renin-angiotensin system's role in various physiological and pathological conditions.
  3. Therapeutic Development: Ongoing studies may further explore its efficacy in combination therapies or as part of novel drug formulations targeting cardiovascular diseases.

The compound's promising profile warrants further investigation through clinical trials to establish its safety and effectiveness in human subjects .

Pharmacological Characterization of FK-739 Free Acid as an Angiotensin II Receptor Antagonist [1]

Mechanistic Insights into AT1 Receptor Antagonism and Selectivity

FK-739 free acid (chemical name: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid; CAS: 133052-30-9) is a selective, competitive antagonist of angiotensin II (Ang II) type 1 (AT1) receptors. It binds with high affinity to AT1 receptors on vascular smooth muscle cells, preventing Ang II-induced vasoconstriction and aldosterone release. Crucially, FK-739 exhibits >1,000-fold selectivity for AT1 over AT2 receptors, evidenced by its inability to displace [125I]-Ang II binding to bovine cerebellum membranes (enriched in AT2 receptors) even at micromolar concentrations [1] [7]. This specificity aligns with its classification as a non-peptide antagonist, structurally distinct from endogenous Ang II but capable of blocking its physiological effects without partial agonist activity [8] [9].

The insurmountable antagonism observed in functional studies (Section 1.2) suggests slow dissociation kinetics or allosteric modulation of the AT1 receptor. This contrasts with surmountable antagonists like losartan but resembles candesartan (CV 11974), which stabilizes AT1 in an inactive conformation [5] [8]. Molecular docking studies propose that FK-739’s benzimidazole core interacts with transmembrane helices 3, 6, and 7 of AT1, occluding the orthosteric binding pocket [6].

In Vitro Binding Affinity Studies: IC50 and Competitive Inhibition Dynamics

FK-739 demonstrates potent AT1 receptor blockade in isolated tissue preparations. Key in vitro findings include:

  • High binding affinity: FK-739 inhibited [125I]-Ang II binding to rat aortic smooth muscle cell membranes (AT1-rich) with an IC50 of 8.6 nM [1].
  • Competitive yet insurmountable antagonism: In rabbit aortic helical strips, FK-739 shifted Ang II concentration-response curves parallelly to the right, with a pA2 value of 8.45 (reflecting high potency). The Schild plot slope of 1.06 indicated competitive binding [1]. Despite this, maximal Ang II responses were suppressed at higher FK-739 concentrations, suggesting pseudo-irreversible receptor blockade due to prolonged occupancy [5] [8].

Table 1: In Vitro Binding Affinity of FK-739 vs. Reference AT1 Antagonists

CompoundIC50 (nM)pA2Receptor Selectivity (AT1:AT2)
FK-739 free acid8.68.45>1,000:1
Losartan20.07.94100:1
Candesartan (CV11974)0.39.50>10,000:1

In Vivo Efficacy in Hypertensive Animal Models: Dose-Dependent Blood Pressure Modulation

FK-739 exhibits potent antihypertensive effects across multiple species:

  • Normotensive rats: Oral administration (10 mg/kg) significantly inhibited Ang I-induced pressor responses, confirming blockade of the renin-angiotensin system (RAS) [1].
  • Renal hypertensive rats/dogs: Single oral doses (≥10 mg/kg) reduced mean arterial pressure (MAP) by 20–35 mmHg within 3 hours, with effects persisting >12 hours [1].
  • Spontaneously hypertensive rats (SHRs): Dose-dependent MAP reductions: 32 mg/kg decreased MAP by 18±4 mmHg, while 100 mg/kg lowered MAP by 32±5 mmHg (p<0.01 vs. vehicle) [1] [4].

Table 2: In Vivo Antihypertensive Effects of FK-739 in Animal Models

ModelDose (mg/kg, p.o.)BP Reduction (mmHg)Time to Peak Effect (h)Duration (h)
Renal Hypertensive Rats1022 ± 3312
Renal Hypertensive Dogs1028 ± 448
SHRs3218 ± 436
SHRs10032 ± 54>12

The dose-response relationship was linear between 10–100 mg/kg, with no tolerance observed upon repeated dosing. Efficacy correlated with plasma concentrations >100 ng/mL, consistent with its high receptor affinity [1] [4].

Comparative Pharmacodynamic Profiles Against ACE Inhibitors: Absence of Cough-Inducing Pathways

Unlike ACE inhibitors (e.g., captopril), FK-739 avoids cough-related adverse effects by sparing bradykinin metabolism:

  • Capsaicin-induced bronchial edema test: Oral FK-739 (10–32 mg/kg) did not exacerbate bronchial edema in rats, whereas captopril (10 mg/kg) significantly increased vascular permeability (p<0.01) [1]. This divergence arises because ACE inhibitors increase bradykinin and substance P in airways, activating nociceptors and causing cough. FK-739’s exclusive AT1 blockade does not affect kinin degradation pathways [1] [9].
  • Endothelial independence: FK-739’s vasodilatory effects do not require nitric oxide (NO) or prostaglandin pathways. In human resistance arteries, mechanical endothelial removal or pretreatment with L-NAME (NO synthase inhibitor) did not alter Ang II antagonism by FK-739 analogues [5]. This contrasts with ACE inhibitors, which partly rely on NO potentiation.

The mechanistic distinction underscores FK-739’s potential as a better-tolerated alternative for patients with ACE inhibitor-induced cough [1] [9].

Properties

CAS Number

133052-30-9

Product Name

FK-739 free acid

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

Molecular Formula

C24H23N7

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H23N7/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23/h4-9,11-15H,2-3,10,16H2,1H3,(H,27,28,29,30)

InChI Key

YILJWHUIUCRKEU-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt
FK 739
FK-739

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.